molecular formula C12H17NO B1359081 3-(4-Methylphenoxy)piperidine CAS No. 63843-39-0

3-(4-Methylphenoxy)piperidine

Cat. No.: B1359081
CAS No.: 63843-39-0
M. Wt: 191.27 g/mol
InChI Key: XLKBIUMAMUGELV-UHFFFAOYSA-N
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Description

3-(4-Methylphenoxy)piperidine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(4-Methylphenoxy)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can affect the metabolic pathways and the overall biochemical environment within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the viability of cells in a concentration-dependent manner, enhancing reactive oxygen species (ROS) and caspase-3 activation . These changes can lead to alterations in cell proliferation, apoptosis, and other critical cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is stable under recommended storage conditions but can degrade when exposed to oxidizing agents . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, the compound can stimulate certain cellular processes, while at higher doses, it may exhibit toxic or adverse effects . For example, a study on piperine, a related compound, showed that it could stimulate the hemopoietic system at specific dosages . Similar dosage-dependent effects are likely to be observed with this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites within the cell. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported across cell membranes by specific transporters, influencing its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

3-(4-methylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-4-6-11(7-5-10)14-12-3-2-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKBIUMAMUGELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40613693
Record name 3-(4-Methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40613693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63843-39-0
Record name 3-(4-Methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40613693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.9 g of 1-benzyl-3-(p-tolyloxy) piperidine in 30 ml. of 95% ethanol is added to 0.42 g of 10% Pd-C, and hydrogenated at about 50° C. for 3 hours. Then the reaction mixture is cooled to ambient temperature, the 10% Pd-C is filtered off, and the ethanol is removed leaving a yellow oil of 3-(p-tolyloxy)piperidine.
Name
1-benzyl-3-(p-tolyloxy) piperidine
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
0.42 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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